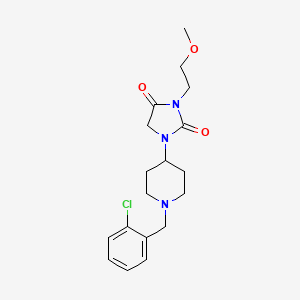

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3/c1-25-11-10-21-17(23)13-22(18(21)24)15-6-8-20(9-7-15)12-14-4-2-3-5-16(14)19/h2-5,15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCUWLSCDGFUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Attachment of the 2-Chlorobenzyl Group: This step involves the nucleophilic substitution of a 2-chlorobenzyl halide with the piperidine ring.

Formation of the Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Attachment of the 2-Methoxyethyl Group: This final step involves the alkylation of the imidazolidine-2,4-dione core with a 2-methoxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione (BG15969)

- Structure: Shares the imidazolidine-2,4-dione and piperidine core but substitutes the 2-chlorobenzyl group with a 3-phenylpropenoyl moiety.

- Molecular weight: 371.43 g/mol (BG15969) vs. ~420 g/mol (estimated for the target compound due to heavier 2-chlorobenzyl group).

- Implications: The chlorobenzyl group in the target compound may confer higher metabolic stability compared to the propenoyl group, which is prone to oxidation .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Piperidine ring with acetyl, ethyl, and dual 4-methoxyphenyl substituents.

- Key Differences :

- Lacks the imidazolidinedione core but includes methoxy-phenyl groups linked to piperidine.

- Methoxy groups enhance solubility but reduce lipophilicity compared to the chlorobenzyl group.

- Biological Relevance : Piperidines with aryl substituents (e.g., methoxyphenyl) exhibit antimicrobial and antimalarial activities, suggesting the target compound’s chlorobenzyl group might shift activity toward central nervous system targets due to increased lipophilicity .

Piperidine Derivatives with Chloro-Substituted Functional Groups

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Chloroacetyl and trimethoxyphenyl substituents on a piperidone scaffold.

- Trimethoxyphenyl groups confer strong electron-withdrawing effects, contrasting with the electron-neutral chlorobenzyl group.

- Activity : Chloroacetyl derivatives are associated with antimalarial and anticancer activities, suggesting the target compound’s imidazolidinedione core may redirect its mechanism toward kinase or protease inhibition .

Imidazolidinedione Derivatives

6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)

- Structure : Imidazo[4,5-b]pyridine core with pyrazolyl and piperazinyl substituents.

- Key Differences :

- The imidazo[4,5-b]pyridine core is more planar and aromatic than imidazolidinedione, favoring intercalation with DNA or kinase ATP pockets.

- Piperazine substituents enhance solubility but reduce blood-brain barrier penetration compared to piperidine.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Chlorobenzyl vs. Propenoyl/Phenyl Groups: The 2-chlorobenzyl group in the target compound likely enhances stability and lipophilicity compared to BG15969’s propenoyl group, making it more suitable for targets requiring prolonged binding .

- Methoxyethyl vs.

- Imidazolidinedione vs.

Biological Activity

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered significant interest in pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione. Its molecular formula is with a molecular weight of approximately 357.85 g/mol. The structure features a piperidine ring, an imidazolidine-2,4-dione core, and a 2-chlorobenzyl group, which contribute to its diverse biological activities.

Antimicrobial Properties

Research has indicated that imidazolidine derivatives exhibit antimicrobial properties. For instance, studies on imidazolidine-2,4-dione derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound possess anticancer properties. For example, certain imidazolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific pathways involved include modulation of cell cycle regulators and pro-apoptotic factors.

Neurological Effects

The compound has also been investigated for its potential effects on the central nervous system (CNS). Research into related imidazolidine derivatives has suggested possible interactions with serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications in treating mood disorders or anxiety .

The biological activity of this compound may involve:

- Receptor Binding : The compound may interact with specific receptors in the body, altering signaling pathways related to pain perception or inflammation.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic processes, as seen with LYP inhibitors targeting autoimmune diseases .

Case Study 1: Antimicrobial Screening

A study conducted on imidazolidine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a lead compound for drug development .

Case Study 2: Anticancer Evaluation

In a preclinical evaluation, a related imidazolidine derivative was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Imidazolidine A | Antimicrobial | Cell wall synthesis inhibition |

| Imidazolidine B | Anticancer | Apoptosis induction via caspase activation |

| This compound | Antimicrobial, Anticancer | Receptor binding and enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperidine Ring Functionalization : Introduce the 2-chlorobenzyl group to the piperidine ring via nucleophilic substitution or reductive amination under inert conditions (argon/nitrogen atmosphere) .

Imidazolidine-2,4-dione Formation : React the functionalized piperidine with a 2-methoxyethyl isocyanate or carbamate derivative in the presence of a catalyst (e.g., triethylamine) to form the imidazolidine core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Key Considerations : Optimize reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF or dichloromethane) to minimize side products .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Identify the 2-chlorobenzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and imidazolidine carbonyl carbons (δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and methoxyethyl moieties .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₀H₂₅ClN₃O₃: 396.15 g/mol) with <2 ppm error .

Data Interpretation Tip : Compare spectra with structurally similar compounds (e.g., piperidine-imidazolidine hybrids) to assign challenging peaks .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs like BK B2 receptors) at concentrations 0.1–10 µM .

- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ values .

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Critical Step : Include positive controls (e.g., known kinase inhibitors) and validate assays in triplicate .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Structural Modifications :

- Piperidine Substituents : Replace 2-chlorobenzyl with 4-fluorobenzyl or alkyl groups to assess steric/electronic effects .

- Methoxyethyl Chain : Vary chain length (e.g., ethoxyethyl) or replace with cyclic ethers .

- Biological Testing :

- Compare IC₅₀ values across analogs using dose-response curves.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like BK B2 receptors .

Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization :

- Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Data Validation :

- Cross-check with structural analogs (e.g., thiadiazole-containing imidazolidines) to identify scaffold-specific trends .

- Apply statistical tools (e.g., Grubbs’ test) to exclude outliers .

Case Study : Discrepancies in receptor affinity may arise from differences in membrane protein preparation methods .

Q. What strategies are effective for elucidating the mechanism of action?

Methodological Answer:

- Target Deconvolution :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .

- CRISPR-Cas9 Knockout : Screen gene libraries to identify pathways essential for compound activity .

- Pathway Analysis :

- Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., NF-κB or MAPK pathways) .

Key Resource : Reference BK B2 receptor antagonism mechanisms from patent data (e.g., EP 2023/272) .

Q. How to evaluate the compound’s stability and degradation under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours; monitor by HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ and analyze for sulfoxide or imidazolidine ring-opening products .

- Metabolic Stability :

- Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS .

Degradation Pathways : The methoxyethyl chain is prone to oxidative cleavage, while the imidazolidine ring may hydrolyze under extreme pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.